

Early-stage research on AChE-IN-11

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Compound of Interest

Compound Name: AChE-IN-11

Cat. No.: B12407263

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An In-Depth Technical Guide to the Early-Stage Research of **AChE-IN-11**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage research and development of **AChE-IN-11**, a novel, potent, and selective acetylcholinesterase (AChE) inhibitor. **AChE-IN-11** was identified through a combination of machine learning-based virtual screening and fragment-based drug design. This document details the discovery process, in vitro characterization, and preliminary safety profile of **AChE-IN-11**. It is intended to serve as a core resource for researchers, scientists, and drug development professionals involved in the advancement of this compound towards clinical candidacy.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh)[1]. The termination of cholinergic signaling by AChE is essential for proper neuronal function[1]. Inhibition of AChE has emerged as a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease (AD)[2][3]. By preventing the breakdown of ACh, AChE inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby ameliorating cognitive symptoms[2][3][4].

Currently approved AChE inhibitors, such as donepezil, rivastigmine, and galantamine, provide symptomatic relief for patients with mild to moderate AD[4][5]. However, the search for new

AChE inhibitors with improved efficacy, selectivity, and safety profiles remains an active area of research[6]. **AChE-IN-11** is a novel small molecule inhibitor of AChE discovered through an integrated computational and experimental approach. This guide summarizes the foundational data from the early-stage evaluation of **AChE-IN-11**.

Discovery of AChE-IN-11

The discovery of **AChE-IN-11** was a multi-step process that began with the in silico screening of a large compound library, followed by experimental validation and optimization.

Virtual Screening

A machine learning model was trained on a dataset of known AChE inhibitors and non-inhibitors to identify key pharmacophoric features. This model was then used to screen a virtual library of over 50,000 compounds[2]. The top-scoring compounds were further evaluated using molecular docking simulations to predict their binding affinity and mode of interaction with the active site of human AChE (PDB ID: 4EY6)[4]. This dual-filter approach identified a promising hit compound with a novel scaffold.

Fragment-Based Optimization

The initial hit compound was deconstructed into its core fragments. These fragments were then used to guide the design of a focused library of analogs with improved binding affinity and drug-like properties[6]. **AChE-IN-11** emerged from this fragment-based optimization as the lead candidate with the most promising in vitro activity and selectivity.

In Vitro Characterization

AChE-IN-11 was subjected to a series of in vitro assays to determine its inhibitory potency, mechanism of action, and selectivity.

Quantitative Data Summary

The inhibitory activity of **AChE-IN-11** against human AChE and its selectivity over human butyrylcholinesterase (BChE) were determined and compared to the reference compounds donepezil and galantamine.

Compound	AChE IC50 (nM)	BChE IC50 (nM)	Selectivity Index (BChE IC50 / AChE IC50)
AChE-IN-11	27.79	> 10,000	> 360
Donepezil	6.7	31.2	4.7
Galantamine	1920	> 50,000	> 26

Table 1: Inhibitory potency and selectivity of **AChE-IN-11** and reference compounds against human recombinant AChE and BChE.

Enzyme Kinetics

Kinetic studies were performed to elucidate the mechanism of AChE inhibition by **AChE-IN-11**. The results indicated a mixed-type inhibition, suggesting that **AChE-IN-11** binds to both the free enzyme and the enzyme-substrate complex.

Compound	Ki (nM)	α	Mechanism of Inhibition
AChE-IN-11	15.2	2.1	Mixed-type

Table 2: Kinetic parameters of **AChE-IN-11** for the inhibition of human AChE.

Experimental Protocols

AChE Inhibition Assay (Ellman's Method)

The inhibitory activity of **AChE-IN-11** was determined using a modified Ellman's method[5][6].

Materials:

- Human recombinant acetylcholinesterase (AChE)
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

- Phosphate buffer (0.1 M, pH 8.0)
- **AChE-IN-11** and reference compounds

Procedure:

- A 100 μ L reaction mixture was prepared in a 96-well plate containing phosphate buffer, DTNB (0.3 mM), and the test compound at various concentrations.
- AChE (0.02 U/mL) was added to the mixture and incubated for 15 minutes at 37°C.
- The reaction was initiated by the addition of ATCI (0.5 mM).
- The hydrolysis of ATCI was monitored by measuring the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 30 seconds for 5 minutes using a microplate reader.
- The rate of reaction was calculated, and the percent inhibition was determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
- IC₅₀ values were calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The potential cytotoxicity of **AChE-IN-11** was assessed in a human neuroblastoma cell line (e.g., SH-SY5Y) using the MTT assay.

Materials:

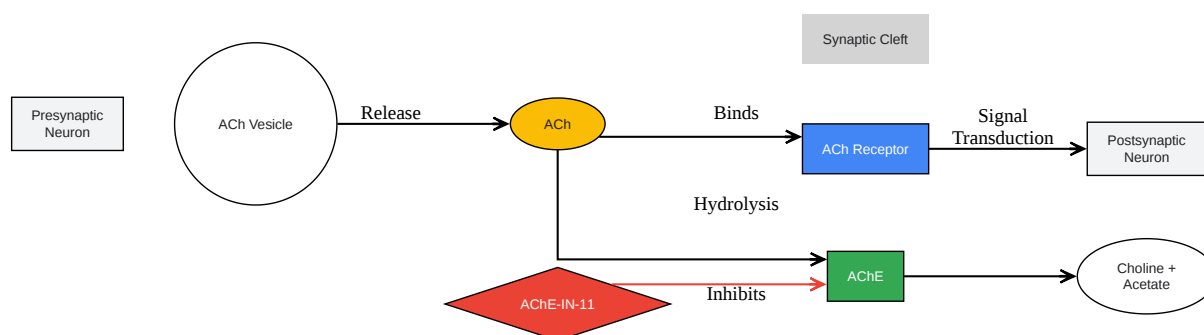
- SH-SY5Y cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- **AChE-IN-11**
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
- Dimethyl sulfoxide (DMSO)

Procedure:

- SH-SY5Y cells were seeded in a 96-well plate at a density of 1×10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
- The medium was replaced with fresh medium containing **AChE-IN-11** at various concentrations and incubated for another 24 hours.
- The medium was removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plate was incubated for 4 hours at 37°C.
- The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
- The absorbance was measured at 570 nm using a microplate reader.
- Cell viability was expressed as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

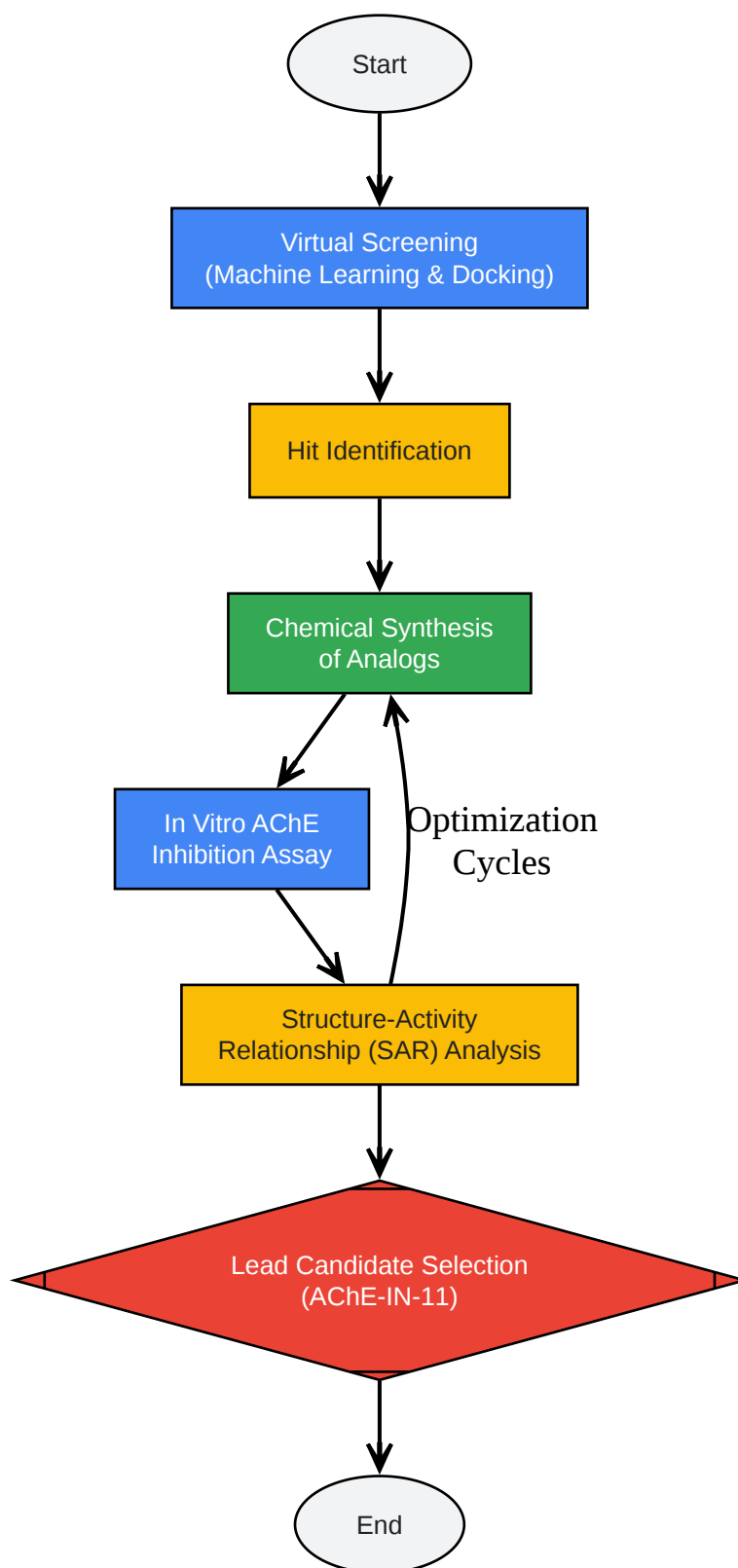
Cholinergic Synapse Signaling Pathway

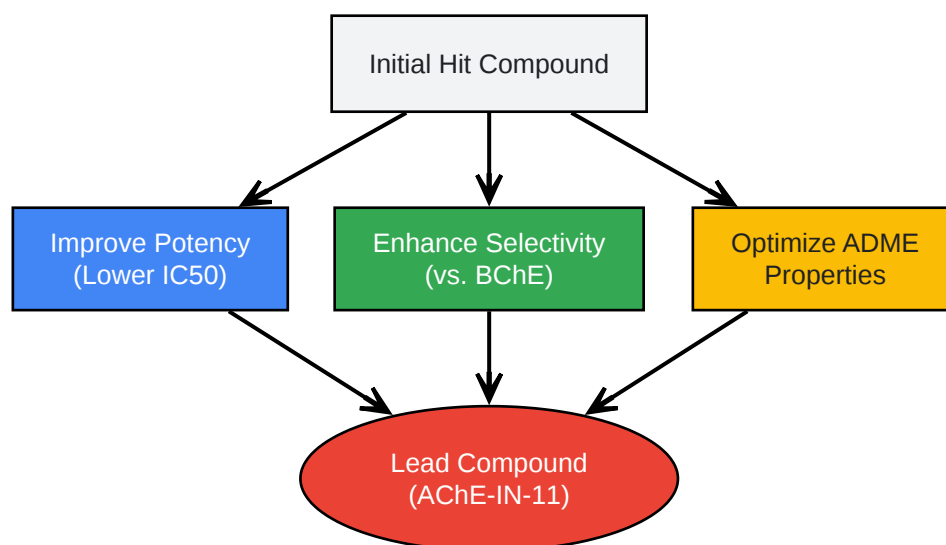


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Caption: Simplified diagram of a cholinergic synapse and the inhibitory action of **AChE-IN-11**.

Experimental Workflow for AChE Inhibitor Screening





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